5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde
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Overview
Description
5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde is an organic compound that belongs to the indazole family This compound is characterized by the presence of a methyl group, a tetrahydropyran ring, and a carbaldehyde group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch synthesis or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced reaction monitoring techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl group or the hydrogen atoms on the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol .
Scientific Research Applications
5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indazole core may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid
Uniqueness
The uniqueness of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring and the carbaldehyde group distinguishes it from other indazole derivatives .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-methyl-1-(oxan-2-yl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-6-13-11(12(10)9-17)8-15-16(13)14-4-2-3-7-18-14/h5-6,8-9,14H,2-4,7H2,1H3 |
InChI Key |
LFEIQTBUIFFUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)C=O |
Origin of Product |
United States |
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